molecular formula C10H20N2OSi B8265821 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidaZole

1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidaZole

Cat. No.: B8265821
M. Wt: 212.36 g/mol
InChI Key: VCPSWXVDLFDREV-UHFFFAOYSA-N
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Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole is a chemical compound that features a trimethylsilyl group attached to an ethoxy methyl group, which is further connected to a 2-methyl-1H-imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with 2-methyl-1H-imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions often include anhydrous solvents and an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, fluoride ions can be used to cleave the trimethylsilyl group, while oxidizing agents like hydrogen peroxide can oxidize the imidazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of the compound yields 2-methyl-1H-imidazole and 2-(trimethylsilyl)ethanol .

Scientific Research Applications

1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-methyl-1H-imidazole involves its ability to act as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trimethylsilyl protecting group and an imidazole ring. This dual functionality allows it to be used in a wide range of applications, from organic synthesis to materials science.

Properties

IUPAC Name

trimethyl-[2-[(2-methylimidazol-1-yl)methoxy]ethyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OSi/c1-10-11-5-6-12(10)9-13-7-8-14(2,3)4/h5-6H,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPSWXVDLFDREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1COCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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